![molecular formula C10H6FN3S B2638545 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol CAS No. 950148-79-5](/img/structure/B2638545.png)

8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

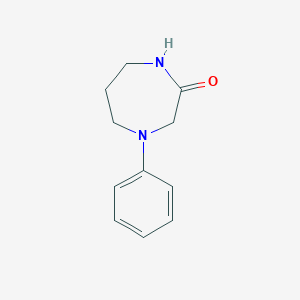

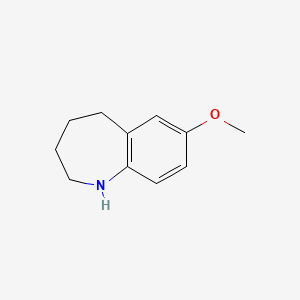

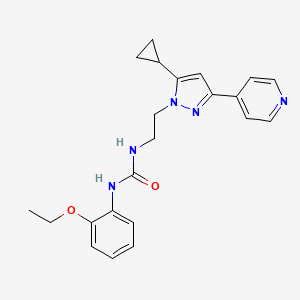

“8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol” is a chemical compound with the molecular formula C10H6FN3S and a molecular weight of 219.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazino[4,5-b]indole core with a fluorine atom at the 8-position and a thiol group at the 4-position .Aplicaciones Científicas De Investigación

Antihypertensive Properties

- A series of derivatives of 4-hydrazino-5H-pyridazino[4,5-b]indole have been synthesized and investigated for their activities as selective thromboxane synthetase inhibitors and antihypertensive agents (Monge et al., 1987).

- Another study explored 4-hydrazino-5H-pyridazino[4,5-b]indoles for their antihypertensive activity in spontaneously hypertensive rats, demonstrating significant antihypertensive effects (Monge Vega et al., 1982).

Anticancer Potential

- A novel series of 5H-pyridazino[4,5-b]indoles were designed, synthesized, and tested for antiproliferative activities against two cancer cell lines, showing potent anticancer properties (Li et al., 2007).

Antimicrobial Activity

- New 5H-pyridazino[4,5-b]indole derivatives were synthesized and screened for antimicrobial activity, revealing moderate effectiveness against various bacterial and fungal strains (Avan et al., 2013).

Corrosion Inhibition

- The derivative 1,4-bis(2-pyridyl)-5H-pyridazino[4,5-b]indole was investigated for its ability to inhibit corrosion of mild steel in hydrochloric acid, demonstrating significant efficiency (Bentiss et al., 2006).

Inhibitory Effects on Blood Platelet Aggregation

- Some fused 5H-pyridazino[4,5-b]indoles, substituted with hydrazine and/or amino groups, showed activity as inhibitors of blood platelet aggregation (Monge et al., 1991).

DNA Intercalation

- A new class of DNA intercalators based on the pyridazino[1‘,6‘:1,2]pyrido[4,3-b]indol-5-inium system was synthesized, showing potential in molecular biology applications (Molina et al., 1999).

Mecanismo De Acción

Mode of Action

The exact mode of action of 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol It has been suggested that the compound may have anti-proliferative effects . This suggests that it could inhibit the growth of certain cells, but the exact mechanism remains unclear.

Biochemical Pathways

The biochemical pathways affected by This compound The compound’s potential anti-proliferative effects suggest it may interact with pathways related to cell growth and division .

Result of Action

The molecular and cellular effects of This compound It has been suggested that the compound may have anti-proliferative effects , potentially leading to a decrease in the growth of certain cells.

Propiedades

IUPAC Name |

8-fluoro-3,5-dihydropyridazino[4,5-b]indole-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3S/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFRWXOSTFUEEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C3=C(N2)C(=S)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2638469.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2638472.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)